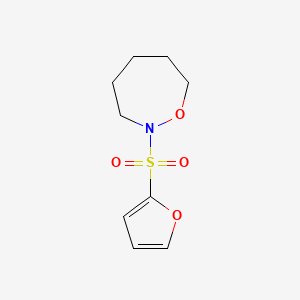![molecular formula C13H20N2O3 B6772170 1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone](/img/structure/B6772170.png)
1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Oxa-7-azaspiro[44]nonane-7-carbonyl)azetidin-1-yl]ethanone is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone typically involves multi-step organic reactions. One common method starts with the formation of the spirocyclic core, followed by the introduction of the azetidinone moiety. Key steps include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diol or an amino alcohol, under acidic or basic conditions.
Introduction of the Azetidinone Moiety: This step often involves the reaction of the spirocyclic intermediate with an azetidinone derivative, typically under conditions that promote nucleophilic substitution or addition.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interaction with biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
1-[3-(2-Oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone can be compared with other spirocyclic compounds, such as:
1-Oxa-7-azaspiro[4.4]nonane: Similar spirocyclic core but lacks the azetidinone moiety.
7-[(tert-butoxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid: Contains a similar spirocyclic structure with different functional groups.
Uniqueness: The presence of both the spirocyclic core and the azetidinone moiety in this compound provides it with unique chemical properties and potential biological activities that are not observed in simpler spirocyclic compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific fields.
Properties
IUPAC Name |
1-[3-(2-oxa-7-azaspiro[4.4]nonane-7-carbonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-10(16)15-6-11(7-15)12(17)14-4-2-13(8-14)3-5-18-9-13/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIZJDQHHDIHBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCC3(C2)CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772089.png)
![2-(4-phenylcyclohexanecarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B6772097.png)
![(4-Methoxypiperidin-1-yl)-[3-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6772118.png)
![(4-Methoxypiperidin-1-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B6772120.png)
![5-[(4-Methylphenyl)methyl]-2-(oxan-4-ylmethyl)tetrazole](/img/structure/B6772124.png)
![[2-(Cyclopropylmethoxymethyl)morpholin-4-yl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B6772130.png)

![2-(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)sulfonyloxazepane](/img/structure/B6772144.png)

![3-ethyl-7-(4-methoxypiperidine-1-carbonyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B6772153.png)


![1-[3-(7-Hydroxy-5-azaspiro[2.4]heptane-5-carbonyl)azetidin-1-yl]ethanone](/img/structure/B6772171.png)
![1-[1-(4-Methyl-3-oxopyrazin-2-yl)piperidin-3-yl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea](/img/structure/B6772186.png)
